(4Z)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC14622931
Molecular Formula: C23H24N4O
Molecular Weight: 372.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N4O |
|---|---|
| Molecular Weight | 372.5 g/mol |
| IUPAC Name | 5-methyl-4-[C-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]carbonimidoyl]-2-phenyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C23H24N4O/c1-15-9-10-21-20(13-15)18(14-25-21)11-12-24-16(2)22-17(3)26-27(23(22)28)19-7-5-4-6-8-19/h4-10,13-14,25-26H,11-12H2,1-3H3 |
| Standard InChI Key | PSYJSSBAEQUVOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)NC=C2CCN=C(C)C3=C(NN(C3=O)C4=CC=CC=C4)C |
Introduction
(4Z)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound featuring a pyrazolone core, an indole moiety, and various functional groups. This compound is of interest in medicinal chemistry and pharmacology due to its potential interactions with biological targets.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. These steps include the preparation of indole and pyrazolone intermediates, which are then coupled under controlled conditions to yield the final product. Techniques such as continuous flow chemistry can be employed to enhance scalability and cost-effectiveness while maintaining consistent quality.
Biological Activities and Potential Applications
| Potential Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation by interacting with specific targets |
| Anticancer | May exhibit cytotoxic effects against cancer cells |
| Antimicrobial | Possible activity against microorganisms |
Comparison with Similar Compounds
Several compounds share structural similarities with (4Z)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. These include:
-
5-Methylpyrazolone: Lacks the indole moiety, resulting in a simpler structure.
-
Indole Derivatives: Contain only the indole structure without the pyrazolone core.
-
Benzothiazole Derivatives: Feature a different heterocyclic structure, potentially leading to different biological activities.
| Compound | Unique Features |
|---|---|
| 5-Methylpyrazolone | Simpler structure, lacks indole moiety |
| Indole Derivatives | Contains only indole without pyrazolone |
| Benzothiazole Derivatives | Different heterocyclic structure, potential for different biological activity |
Research Findings and Future Directions
Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. Future research should focus on detailed biological activity assays to confirm its therapeutic potential. Additionally, optimizing the synthetic route for industrial applications will be crucial for scalability and cost-effectiveness.
Given the limitations in the available literature, further research is needed to fully elucidate the properties and applications of (4Z)-5-methyl-4-(1-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. This includes exploring its chemical reactivity, biological activities, and potential therapeutic applications in medicine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume